DNA Binding Affinity of AQ5H Versus Hydroxylated Analogues by Scatchard Analysis
The interaction of AQ5H (the target compound) and its 4,8-dihydroxy analogue AQ5 with calf thymus DNA was quantified by UV–Vis electronic absorption spectroscopy and Scatchard analysis under identical conditions [1]. This direct head-to-head comparison within a single study provides the most reliable differentiation of binding behaviour attributable solely to the presence or absence of peri-hydroxyl groups.
| Evidence Dimension | Intrinsic DNA binding constant (Kb) determined by Scatchard analysis of UV–Vis titration data |
|---|---|
| Target Compound Data | Kb value for AQ5H reported in the primary study (exact numerical value requires access to full-text Table 3) [1] |
| Comparator Or Baseline | AQ5 (1,5-bis{[2-(dimethylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione); Kb value reported in the same study [1] |
| Quantified Difference | Difference in log Kb between AQ5H and AQ5; the hydroxyl groups in AQ5 introduce additional hydrogen-bonding interactions that modulate affinity relative to AQ5H [1] |
| Conditions | Calf thymus DNA (ct-DNA) in aqueous buffer at physiological pH; UV–Vis spectral titration with Scatchard fitting; DFT-optimised geometries at B3LYP/6-31+G(d) level |
Why This Matters
Directly quantifies how the absence of hydroxyl groups alters DNA affinity, enabling informed selection of AQ5H when a hydroxyl-free anthraquinone DNA ligand is required for mechanistic studies.
- [1] Al-Otaibi, J. S.; EL Gogary, T. M. Synthesis of novel anthraquinones: Molecular structure, molecular chemical reactivity descriptors and interactions with DNA as antibiotic and anti-cancer drugs. Journal of Molecular Structure 2017, 1130, 799–809. DOI: 10.1016/j.molstruc.2016.10.098. View Source
